molecular formula C13H7ClFNO4 B1455338 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde CAS No. 1178786-06-5

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde

Cat. No.: B1455338
CAS No.: 1178786-06-5
M. Wt: 295.65 g/mol
InChI Key: XIGDEDHEOAOOON-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde is an organic compound that features a complex aromatic structure It is characterized by the presence of chloro, nitro, and fluorine substituents on a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 2-chlorophenol to produce 2-chloro-4-nitrophenol, which is then reacted with 3-fluorobenzaldehyde under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like xylene and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Reduction: 4-(2-Chloro-4-aminophenoxy)-3-fluorobenzaldehyde.

    Nucleophilic Substitution: 4-(2-Hydroxy-4-nitrophenoxy)-3-fluorobenzaldehyde.

Scientific Research Applications

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde exerts its effects is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom, in particular, can influence the compound’s electronic properties and reactivity, making it valuable in specialized synthetic applications .

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGDEDHEOAOOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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